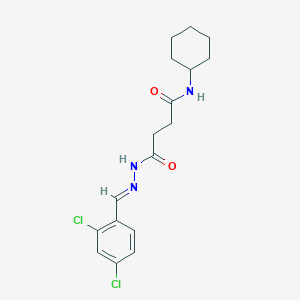![molecular formula C24H23ClN2O2S B11546624 3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]propanehydrazide](/img/structure/B11546624.png)
3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-CHLOROPHENYL)SULFANYL]-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound characterized by its unique chemical structure. This compound features a combination of chlorophenyl, sulfanyl, methoxyphenyl, and propanehydrazide groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROPHENYL)SULFANYL]-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-chlorophenyl sulfanyl and 4-methylphenyl methoxy derivatives. These intermediates are then subjected to condensation reactions with propanehydrazide under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLOROPHENYL)SULFANYL]-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted aromatic compounds.
Scientific Research Applications
3-[(4-CHLOROPHENYL)SULFANYL]-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROPHENYL)SULFANYL]-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl and sulfonamide groups.
4-Chlorobenzoic acid derivatives: Contains the chlorophenyl group and similar structural motifs.
Uniqueness
3-[(4-CHLOROPHENYL)SULFANYL]-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific investigations.
Properties
Molecular Formula |
C24H23ClN2O2S |
|---|---|
Molecular Weight |
439.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C24H23ClN2O2S/c1-18-2-4-20(5-3-18)17-29-22-10-6-19(7-11-22)16-26-27-24(28)14-15-30-23-12-8-21(25)9-13-23/h2-13,16H,14-15,17H2,1H3,(H,27,28)/b26-16+ |
InChI Key |
NBDKPQNYHYUEGG-WGOQTCKBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CCSC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CCSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-({2-[(3-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B11546541.png)
![4-[({4-Chloro-3-[(4-chlorophenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B11546542.png)
![1,2-bis(propylsulfonyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide](/img/structure/B11546548.png)
![N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]-4-methylaniline](/img/structure/B11546558.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}methanesulfonamide](/img/structure/B11546563.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11546565.png)
![2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromo-6-chlorophenol)](/img/structure/B11546584.png)
![4-[(3-methoxybenzyl)oxy]-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11546597.png)
![ethyl {2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11546602.png)
![2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11546604.png)
![(2R,3R,10bS)-3-acetyl-2-(4-fluorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11546606.png)
![N'-(3-chloro-4-methylphenyl)-6-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11546619.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B11546626.png)
